ethyl 2-cyano-2-(p-tolyl)acetate
Overview
Description
Ethyl 2-cyano-2-(p-tolyl)acetate is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is a colorless to pale yellow liquid with a density of approximately 1.094 g/cm³ . This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Ethyl 2-cyano-2-(p-tolyl)acetate can be synthesized through a condensation reaction involving ethyl cyanoacetate and p-tolylacetonitrile under basic conditions . The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Ethyl 2-cyano-2-(p-tolyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-amino-2-(p-tolyl)acetate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-cyano-2-(p-tolyl)acetate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(p-tolyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group in the compound can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule and resulting in various biological effects .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(p-tolyl)acetate can be compared with similar compounds such as ethyl cyanoacetate and p-tolylacetonitrile. While ethyl cyanoacetate is a simpler molecule with a single cyano group, this compound has an additional aromatic ring, which can influence its reactivity and applications . Similarly, p-tolylacetonitrile lacks the ester functionality present in this compound, making it less versatile in certain synthetic applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-(4-methylphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMVSSKGISESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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